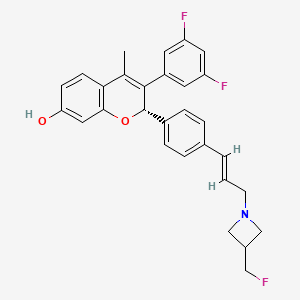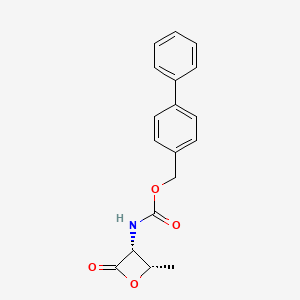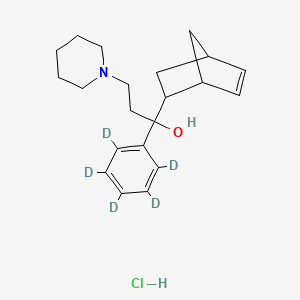
Biperiden-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biperiden-d5 (hydrochloride) is a deuterated form of Biperiden hydrochloride, a muscarinic receptor antagonist. It is primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs. The deuterated form, Biperiden-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Biperiden due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biperiden-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Biperiden molecule. One common method is the deuterium exchange reaction, where Biperiden is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of Biperiden-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Biperiden-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Biperiden-d5 can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Biperiden-d5 to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Biperiden-d5 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of Biperiden-d5.
Reduction: Reduced forms of Biperiden-d5.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Biperiden-d5 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Biperiden in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Biperiden.
Drug Interaction Studies: Used to investigate interactions between Biperiden and other drugs.
Biological Research: Employed in studies related to the effects of Biperiden on various biological systems.
Industrial Applications: Used in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Biperiden-d5 (hydrochloride) exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, which is disrupted in Parkinson’s disease. The compound also possesses antispasmodic, antisecretory, and mydriatic effects due to its anticholinergic activity.
Comparación Con Compuestos Similares
Biperiden-d5 (hydrochloride) is compared with other anticholinergic agents such as:
Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease. Biperiden-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.
Benztropine: Similar to Biperiden, it is used to treat Parkinson’s disease and drug-induced movement disorders. Biperiden-d5’s stable isotopic labeling makes it more suitable for detailed metabolic studies.
Procyclidine: Another anticholinergic agent with similar therapeutic uses. Biperiden-d5’s deuterated form offers unique research applications.
Propiedades
Fórmula molecular |
C21H30ClNO |
|---|---|
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D; |
Clave InChI |
RDNLAULGBSQZMP-VTEWAWCOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl |
SMILES canónico |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



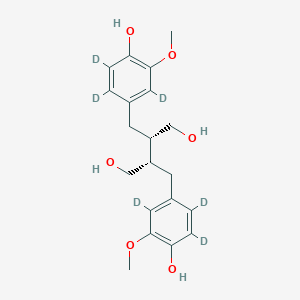
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
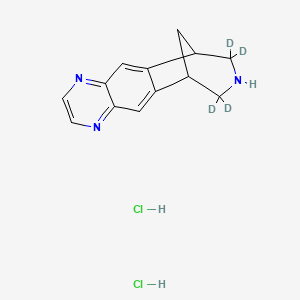
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
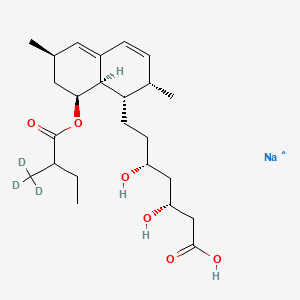
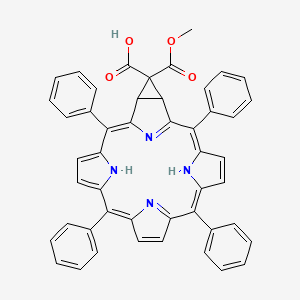
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
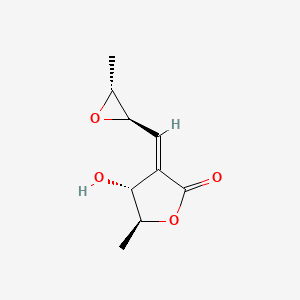
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

